Product packaging for OLIVAMIDE DEA(Cat. No.:CAS No. 124046-30-6)

OLIVAMIDE DEA

Cat. No.: B1168313
CAS No.: 124046-30-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Olivamide DEA within the Chemical Landscape of Fatty Acid Amides

This compound belongs to the family of fatty acid diethanolamides. vulcanchem.comsaapedia.org These compounds are typically formed through a condensation reaction between diethanolamine (B148213) and fatty acids. vulcanchem.comsaapedia.org Fatty acid amides constitute a broad category of compounds characterized by an amide functional group derived from a fatty acid. Within this category, diethanolamides like this compound are distinguished by the presence of two hydroxyl groups on the nitrogen atom of the amide linkage, originating from diethanolamine. vulcanchem.comatamanchemicals.com This structural feature contributes to their properties, particularly their classification as non-ionic surfactants. vulcanchem.comsaapedia.orgatamanchemicals.comatamanchemicals.com Other well-known fatty acid diethanolamides include Oleamide DEA, Cocamide DEA, and Lauramide DEA, which are derived from oleic acid, coconut oil fatty acids, and lauric acid, respectively. vulcanchem.comatamanchemicals.comatamanchemicals.comspecialchem.comatamankimya.comnih.govcir-safety.org this compound is specifically derived from the fatty acids found in olive oil. vulcanchem.comsaapedia.orgcos.guru

Significance of Investigating this compound through Academic Research Methodologies

Academic research into this compound primarily focuses on its chemical synthesis and characterization. The synthesis involves the amidation of olive oil fatty acids with diethanolamine, a reaction that can be studied to optimize conditions such as temperature and reaction time to control the yield and composition of the resulting mixture. vulcanchem.comsaapedia.orgresearchgate.netresearchgate.net Research methodologies employed in the study of fatty acid diethanolamides, and thus applicable to this compound, include techniques to monitor the reaction progress and characterize the final product. For instance, methods for determining total amine value are used to track the consumption of diethanolamine during the reaction. researchgate.net Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy are valuable for identifying the formation of amide and hydroxyl groups and the decrease of ester groups from the starting triglycerides. researchgate.net Viscosity measurements are also relevant for characterizing the physical properties of the synthesized material. researchgate.net Understanding these chemical aspects through rigorous academic investigation is crucial for comprehending the fundamental chemistry of this compound and related compounds.

Chemical Identity and Classification of this compound

This compound is chemically identified as a mixture of ethanolamides derived from the fatty acids of olive oil and diethanolamine. tiiips.comcir-safety.org It is a condensation product of olive oil fatty acids and diethanolamine. vulcanchem.comsaapedia.orgcos.guru Synonyms for this compound include "Amides, Olive Oil, N,N-Bis(Hydroxyethyl)-" and "Olive Oil Fatty Acid Diethanolamide". saapedia.orgcos.guru It is associated with the CAS numbers 124046-30-6 and 97043-79-3. vulcanchem.comsaapedia.orgpitt.edu

As olive oil is composed of various fatty acids, predominantly oleic acid (an 18-carbon monounsaturated fatty acid), along with other saturated and unsaturated fatty acids like palmitic, linoleic, and stearic acids, this compound is not a single pure compound but rather a complex mixture of the diethanolamides of these different fatty acids. For example, Oleamide DEA, derived specifically from oleic acid, has a molecular formula of C22H43NO3 and a molecular weight of 369.6 g/mol . atamanchemicals.comatamankimya.comnih.gov The structure of these compounds generally consists of a long hydrocarbon chain originating from the fatty acid and a diethanolamine group attached via an amide linkage. atamanchemicals.com

This compound is classified as a non-ionic surfactant. vulcanchem.comsaapedia.orgatamanchemicals.comatamanchemicals.com Within the broader classification of chemical compounds, it falls under the category of amides, specifically as an alcohol amide or a fatty acid diethanolamide. vulcanchem.comsaapedia.org

Chemical Identifiers and Classification of this compound

PropertyDetailSource(s)
CAS Numbers 124046-30-6, 97043-79-3 vulcanchem.comsaapedia.orgpitt.edu
Composition Mixture of ethanolamides of olive oil fatty acids and diethanolamine tiiips.comcir-safety.org
Classification Fatty Acid Diethanolamide, Non-ionic Surfactant, Alcohol Amide, Amide vulcanchem.comsaapedia.orgatamanchemicals.comatamanchemicals.com
Derived From Olive oil fatty acids and Diethanolamine vulcanchem.comsaapedia.orgcos.guru

Note: The exact molecular formula and molecular weight of this compound vary due to its nature as a mixture of diethanolamides derived from the diverse fatty acid composition of olive oil.

Properties

CAS No.

124046-30-6

Molecular Formula

C15H13ClN2O3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Olivamide Dea

Direct Amidation Pathways for Fatty Acid Diethanolamides

Reaction Time and Conversion Kinetics

Control and Management of By-Product Formation

While the primary reaction yields the desired diethanolamide, the synthesis of fatty acid diethanolamides can also result in the formation of by-products, including esters atamanchemicals.com. Controlling reaction parameters such as temperature, reaction time, and the molar ratio of reactants is crucial to minimize the formation of these unwanted side products and maximize the yield and purity of Olivamide DEA atamanchemicals.comgoogle.com. For instance, using a molar ratio of fatty acids to diethanolamine (B148213) between 1:0.9 and 1:1.5 is suggested for the synthesis of fatty acid diethanolamides google.com. The removal of water generated during the condensation reaction is also a key aspect of managing the synthesis and driving the reaction towards product formation atamanchemicals.comgoogle.com.

Alternative and Novel Synthetic Routes for this compound

Beyond the direct condensation of fatty acids and diethanolamine, alternative synthetic approaches can be employed for the production of fatty acid diethanolamides, including routes that involve esterification, hydrolysis, and neutralization, as well as the use of continuous flow reactor systems atamanchemicals.comnih.gov.

Multi-Step Synthesis via Esterification, Hydrolysis, and Neutralization

A multi-step synthesis route for fatty acid diethanolamide derivatives, such as Oleamide DEA phosphate (B84403), involves sequential esterification, hydrolysis, and neutralization steps atamanchemicals.com. While this specific example pertains to a derivative, the principle of using these transformations in sequence can be relevant for modifying or synthesizing this compound or its related compounds. For the synthesis of Oleamide DEA phosphate, optimum conditions involved a molar ratio of Oleamide DEA to phosphoric anhydride (B1165640) of 1:1, a reaction temperature of 80°C, and a reaction time of 3 hours atamanchemicals.com.

Continuous Flow Reactor Systems for Scalable Production

Continuous flow synthesis offers an alternative to traditional batch processing for chemical production, providing potential advantages in efficiency, scalability, and safety purdue.edumit.edu. This approach involves pumping reactants through a reactor in a continuous stream, allowing for precise control over reaction parameters such as temperature and residence time mit.edu. Continuous flow systems have been explored for the synthesis of various chemical compounds, including active pharmaceutical ingredients and monosaccharide building blocks, demonstrating their utility for scalable production and multi-step transformations purdue.edunih.gov. The application of continuous flow reactors to the synthesis of fatty acid diethanolamides, including potentially this compound, allows for isothermal reaction conditions and controlled residence times, which can range from minutes to less than an hour depending on the temperature google.com. This contrasts with batch methods which may require several hours google.com.

Post-Synthesis Chemical Derivatization of this compound

This compound, possessing hydroxyl and amide functional groups, can undergo post-synthesis chemical derivatization to impart new properties or create novel compounds tiiips.comwikipedia.org.

Strategies for Functional Group Modification

Functional groups are specific atoms or groups of atoms within a molecule that are responsible for its characteristic chemical reactions masterorganicchemistry.com. The hydroxyl (-OH) and amide (-C(O)NH-) groups present in this compound provide sites for chemical modification tiiips.comwikipedia.org. Strategies for functional group modification can involve reactions that alter these groups or attach new chemical moieties google.comrsc.org. For instance, hydroxyl groups can be involved in esterification or etherification reactions, while amide groups can potentially undergo hydrolysis or other transformations depending on the reaction conditions masterorganicchemistry.com. The position and nature of functional groups significantly influence a compound's properties and reactivity ashp.org.

Synthesis of this compound-based Phosphate Esters and Other Derivatives

One example of post-synthesis derivatization relevant to fatty acid diethanolamides is the synthesis of phosphate esters atamanchemicals.com. As mentioned earlier, Oleamide DEA phosphate has been synthesized through a process involving esterification, hydrolysis, and neutralization atamanchemicals.com. This indicates that the hydroxyl groups of the diethanolamide moiety can be functionalized with phosphate groups atamanchemicals.comgoogle.com. The synthesis of phosphate esters typically involves reacting a compound containing a hydroxyl group with a phosphorylating agent, such as phosphorus pentoxide or phosphoric acid derivatives atamanchemicals.comgoogle.comgoogle.comrsc.org. These reactions can be influenced by factors such as the molar ratio of reactants, temperature, and reaction time atamanchemicals.com.

Table 1: Predicted Physical Properties of this compound (Based on Oleamide DEA Data) vulcanchem.com

PropertyProbable Characteristics
Physical appearance at 20°CAmber viscous liquid
Density at 20°CApproximately 0.97 g/cm³
Dry matter content≥90.0%
pH (1% aqueous solution)8.0-11.0

Table 2: Optimum Synthesis Conditions for Oleamide DEA Phosphate atamanchemicals.com

ParameterOptimum Condition
Oleamide DEA : Phosphoric Anhydride (mol)1:1
Reaction Temperature80°C
Reaction Time3 hours

Formation of this compound-Incorporated Polymeric Structures

Based on the available search results, detailed information and specific research findings on the chemical methodologies for the direct formation of polymeric structures with this compound chemically incorporated into the polymer backbone or side chains are not comprehensively described.

This compound is characterized as a fatty acid diethanolamide, typically produced by the condensation reaction of fatty acids derived from olive oil with diethanolamine. wikipedia.orgnih.govwikipedia.org While this compound and other diethanolamides are utilized in various formulations, including those that may involve polymers or polymerization processes such as emulsion polymerization, the specific chemical reactions and detailed data pertaining to the incorporation of this compound molecules as monomers or co-monomers into polymeric structures were not found in the provided search results. nih.govnih.gov

Advanced Analytical Characterization in Olivamide Dea Research

Chromatographic Techniques for Separation and Quantification of Olivamide DEA

Chromatographic methods are indispensable tools in the analysis of complex mixtures like this compound, allowing for the separation of components and their subsequent quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds within a sample. While this compound itself may not be directly amenable to GC without derivatization due to its structure and potential for thermal degradation, GC-MS is invaluable for analyzing the fatty acid profile of the olive oil used to produce this compound or for identifying volatile impurities present in the final product. The technique involves separating components by GC and then detecting and identifying them based on their mass fragmentation patterns in the MS detector. constructor.university The amount of diethanolamine (B148213), a potential impurity in fatty acid diethanolamides, can be determined using a gas chromatographic method with flame ionization detection. cir-safety.org

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques provide crucial information about the molecular structure and functional groups present in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in this compound. By analyzing the absorption or transmission of infrared light at different wavelengths, FTIR provides a spectrum that is unique to the molecular vibrations of the compound. This allows for the identification of key functional groups such as amide carbonyls (C=O), N-H stretches, and C-O stretches, confirming the presence of the diethanolamide structure. FTIR can also be used to detect the presence of water or other contaminants that have distinct infrared absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the detailed molecular structure of organic compounds like this compound. google.com Both ¹H NMR and ¹³C NMR can provide comprehensive information about the types and connectivity of atoms in the molecule. justia.com ¹H NMR reveals the different types of hydrogen atoms and their environments, while ¹³C NMR provides information about the carbon skeleton. By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectra, the structure of the fatty acid chain and the diethanolamide head group in this compound can be confirmed, and the presence of structural isomers or impurities can be investigated. googleapis.com

Method Validation and Standardization for Robust Analytical Protocols

Method validation is a fundamental process in analytical chemistry to ensure that a specific method is suitable for its intended purpose and consistently produces reliable and accurate results over time. emerypharma.com For this compound analysis, validation involves evaluating several key performance characteristics. These typically include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), ruggedness, and robustness. emerypharma.comdemarcheiso17025.com

The validation process for fatty acid ethanolamides, a class that includes this compound, often involves a series of procedures and tests. For instance, a validated LC-MS/MS method for the quantitation of fatty acid ethanolamides like AEA, OEA, and PEA in human plasma demonstrated acceptable accuracy, precision, linearity, and specificity. researchgate.netnih.gov This method utilized liquid-liquid extraction and reversed-phase HPLC with gradient elution. researchgate.netnih.gov Surrogate analytes were employed to establish concentration-mass response relationships. researchgate.netnih.gov The lower limit of quantitation (LLOQ) for these compounds was sufficiently sensitive to measure basal plasma levels. researchgate.netnih.gov

The development and validation of analytical methods for active pharmaceutical ingredients and drugs, which shares principles applicable to compounds like this compound, emphasizes defining clear objectives, understanding critical quality attributes, and selecting sensitive, specific, and robust methods. emerypharma.comki.si A typical experimental design for calibration in method validation might involve preparing replicate solutions at multiple concentration levels and analyzing them over several days or under different conditions. demarcheiso17025.com

In-process Monitoring Techniques for this compound Synthesis and Transformation

In-process monitoring techniques are vital for controlling the synthesis and transformation of this compound, ensuring product quality and optimizing reaction efficiency. These techniques allow for real-time or near-real-time assessment of critical parameters during the manufacturing process.

The synthesis of fatty acid diethanolamides, including this compound, typically involves the condensation reaction between diethanolamine and fatty acids or their esters. cir-safety.orgcir-safety.org Two common routes are direct acylation with free fatty acids and transacylation using fatty acid esters, often catalyzed enzymatically. cir-safety.org Monitoring such reactions would involve tracking the consumption of reactants (diethanolamine and fatty acids/esters) and the formation of the this compound product.

Techniques like Gas Chromatography (GC) with flame ionization detection have been used to determine the amount of residual diethanolamine in fatty acid diethanolamides. cir-safety.org This is a crucial in-process control parameter as unreacted diethanolamine can be present as an impurity. cir-safety.org

Research into the enzymatic synthesis of fatty amides, such as oleoyl (B10858665) ethanolamide (a related fatty acid ethanolamide), has demonstrated the effectiveness of using techniques like HPLC or GC to monitor product yield and reaction progress. acs.org For example, a study on the enzymatic amidation using 1-monoacylglycerols as acyl donors monitored the formation of oleoyl ethanolamide, achieving high yields under optimized conditions. acs.org Comparative studies using different acyl donors also relied on analytical techniques to quantify the product formed, highlighting the role of monitoring in evaluating reaction efficiency. acs.org

While specific in-process monitoring data for this compound synthesis is limited in the provided sources, the principles and techniques applied to the synthesis and analysis of similar fatty acid ethanolamides are directly relevant. Monitoring techniques would aim to control reaction parameters such as temperature, pressure, reaction time, and catalyst activity, as well as the concentration of reactants, intermediates, and the final product. This helps ensure the reaction proceeds efficiently and the final product meets the desired specifications, including minimizing impurities like residual diethanolamine.

The analytical platforms used in research and quality control, such as LC-MS/MS systems, are capable of providing the sensitivity and specificity required for monitoring complex reaction mixtures during synthesis and transformation processes. researchgate.netnih.govucsf.edunih.gov

Key Analytical Techniques for Fatty Acid Ethanolamides

TechniqueApplication
HPLCSeparation and quantification of this compound and related compounds. vulcanchem.comresearchgate.netnih.govgoogleapis.com
Mass Spectrometry (MS)Identification and structural confirmation of this compound and impurities. vulcanchem.comresearchgate.netnih.govki.siucsf.edunih.gov
Infrared Spectroscopy (IR)Identification of functional groups in this compound. vulcanchem.com
Nuclear Magnetic Resonance (NMR)Elucidation of the chemical structure of this compound. vulcanchem.com
GCDetermination of volatile impurities, such as residual diethanolamine. cir-safety.org
LC-MS/MSSensitive and selective quantification of fatty acid ethanolamides. researchgate.netnih.govucsf.edunih.gov

Mechanistic Investigations of Chemical Processes Involving Olivamide Dea

Reaction Mechanisms Governing Fatty Acid Amidation

The synthesis of fatty acid diethanolamides, including Olivamide DEA, typically involves the condensation reaction between a fatty acid (or its methyl ester) and diethanolamine (B148213). This reaction results in the formation of an amide bond and the release of water or methanol (B129727), respectively. atamanchemicals.comatlantis-press.com

A common synthetic route involves reacting fatty acids derived from olive oil with diethanolamine at elevated temperatures, often between 100°C and 182°C. atamanchemicals.comgoogle.comcir-safety.org The presence of alkaline catalysts, such as sodium hydroxide, potassium hydroxide, or modified zeolites, can accelerate the reaction rate and improve efficiency. atamanchemicals.comatlantis-press.com

The mechanism generally involves the nucleophilic attack of the amino group of diethanolamine on the carbonyl carbon of the fatty acid or ester. In the case of a free fatty acid, a tetrahedral intermediate is formed, followed by the elimination of water to yield the amide. When using a methyl ester, methanol is eliminated. atamanchemicals.comatlantis-press.com

The molar ratio of the fatty acid to diethanolamine is a critical factor influencing the composition and quality of the final product. A 1:1 molar ratio typically leads to a higher quality diethanolamide with a lower content of residual free diethanolamine compared to a 1:2 ratio, which can result in higher levels of unreacted diethanolamine and other byproducts like ethylene (B1197577) glycol. cir-safety.orgnih.gov

While the primary reaction forms the fatty acid diethanolamide, side reactions can occur, potentially leading to the formation of impurities. For instance, the formation of bis-hydroxyethyl piperazine (B1678402) (BHEP) has been noted as a troublesome impurity in the synthesis of alkanolamides. google.com

Enzymatic synthesis using lipases has also been explored as an alternative method for producing fatty acid diethanolamides, offering potential advantages in terms of milder reaction conditions.

Chemical Degradation Pathways of Diethanolamides (DEA) and Related Compounds

Fatty acid diethanolamides, like other organic compounds, can undergo degradation through various chemical pathways, including oxidation, thermal decomposition, and hydrolysis.

Oxidative Degradation Mechanisms

Oxidative degradation can occur through reactions with oxygen or other oxidizing agents. While specific detailed mechanisms for the oxidation of this compound are not extensively documented in the provided sources, related alkanolamines are known to undergo oxidative processes. These can lead to the formation of various products, including imines and hydroperoxides. researchgate.net this compound is noted as being easily oxidized, suggesting its susceptibility to this degradation pathway. saapedia.org

Thermal Decomposition Processes

Thermal decomposition involves the breakdown of the compound due to elevated temperatures. Studies on related fatty acid diethanolamide-based materials, such as polyurethane foams, indicate that thermal degradation can be a complex process involving multiple decomposition steps occurring at different temperature ranges. nih.gov The specific products of thermal decomposition depend on the structure of the diethanolamide and the conditions of heating. Reactions between alkanolamines and carboxylic acids present in a system can also contribute to thermal degradation. researchgate.net Oleic Diethanolamide, a major component of this compound, can degrade under extreme temperatures. atamanchemicals.com

Hydrolytic Stability and Breakdown Mechanisms

The hydrolytic stability of fatty acid diethanolamides refers to their resistance to breakdown by water. The amide linkage in fatty acid diethanolamide condensates is generally considered resistant to metabolic hydrolysis. nih.gov They are typically stable in neutral and moderately alkaline or acidic conditions. cir-safety.org However, in the presence of high concentrations of strong mineral acids or alkalis, hydrolysis of the amide bond can occur, leading to the reformation of the fatty acid and diethanolamine. cir-safety.org While not specifically detailing the mechanism for this compound, the hydrolysis of related fatty acid diethanolamide borate (B1201080) esters has been observed, indicated by changes in physical properties over time when exposed to air, which may involve moisture. researchgate.net

Formation Mechanisms of N-Nitrosamines from Diethanolamine Derivatives

A significant chemical process associated with fatty acid diethanolamides derived from diethanolamine is the potential formation of N-nitrosamines, particularly N-nitrosodiethanolamine (NDELA). This typically occurs through the reaction of residual free diethanolamine, present as an impurity from the synthesis process, with nitrosating agents. juniperpublishers.comscispace.comgoogle.comeuropa.eu

Nitrosating agents can include nitrous acid (HNO2), nitrogen oxides (NO, NO2, N2O3, N2O4, NOX), and nitrite (B80452) salts (such as sodium nitrite), which may be present in raw materials or formed within the product matrix. juniperpublishers.comgoogle.com

The primary mechanism involves the reaction of the secondary amine group of diethanolamine with a nitrosating species. Under acidic conditions, nitrous acid can react directly with the amine, or it can form dinitrogen trioxide (N2O3), which acts as a potent nitrosating agent. juniperpublishers.comeuropa.eu The reaction between N2O3 and the unprotonated amine leads to the formation of the N-nitroso compound. europa.eu

The rate of nitrosamine (B1359907) formation is influenced by pH. While low pH favors the formation of the reactive nitrosating species N2O3, it also reduces the concentration of the unprotonated amine, which is the reactive species for nitrosation. Conversely, higher pH values increase the concentration of the unprotonated amine but decrease the concentration of N2O3. europa.eu

Although fatty acid diethanolamides themselves (as amides) have lower reactivity towards common nitrosating agents compared to secondary amines due to the electron-withdrawing effect of the carbonyl group, they can still potentially give rise to nitrosamines through reactions with ionic nitrites. europa.eu

The presence of residual free diethanolamine in fatty acid diethanolamides is a key factor contributing to NDELA formation in products containing these ingredients. scispace.com

Mechanistic Role of this compound in Material Science Reactions (e.g., Polymerization)

Fatty acid diethanolamides, including those derived from olive oil, play mechanistic roles in various material science applications, particularly as surfactants, emulsifiers, and rheology modifiers. Their amphiphilic structure, possessing both hydrophilic (the diethanolamine portion) and hydrophobic (the fatty acid chain) characteristics, enables them to reduce surface tension and facilitate the dispersion of immiscible phases. atamanchemicals.comatamanchemicals.com

In polymerization processes, particularly emulsion polymerization, fatty acid diethanolamides like Oleamide DEA can act as emulsifiers, stabilizing the dispersed monomer droplets in the continuous phase. atamanchemicals.comatamanchemicals.com This emulsifying action is crucial for controlling particle size and maintaining the stability of the polymer dispersion.

Furthermore, the presence of the tertiary amine moiety within the diethanolamide structure can provide catalytic activity in certain polymerization reactions. For example, in the synthesis of polyurethane foams, the intrinsic tertiary amine in coconut fatty acid diethanolamide has been shown to catalyze the reactions between isocyanates and water (blowing reaction) and between isocyanates and polyols (gelation reaction). nih.gov This catalytic role influences the reaction kinetics, affecting parameters such as cream time and gelation time. nih.gov

Environmental Chemistry and Fate of Olivamide Dea

Abiotic Transformation Processes in Environmental Compartments

Abiotic transformation processes, which occur without the direct involvement of living organisms, play a role in the environmental fate of organic compounds. For Olivamide DEA, these processes would primarily include photolytic degradation and hydrolysis.

Photolytic Degradation in Aqueous and Terrestrial Systems

Photolytic degradation involves the breakdown of compounds through exposure to sunlight. The extent of photolysis is dependent on the chemical structure of the compound and its ability to absorb light in the environmental spectrum. While direct data on the photolytic degradation of this compound is not available, studies on the photolysis of other organic molecules in aqueous and terrestrial systems provide general insights into this process vulcanchem.comeuropa.eu. For many organic pollutants, photolysis can be a significant degradation pathway in surface waters and on soil surfaces exposed to sunlight. However, the core amide functional group present in this compound and other fatty acid diethanolamides is generally considered relatively resistant to direct photolysis. Indirect photolysis, mediated by sensitizers in the environment, could potentially contribute to degradation, but specific data for this compound or similar compounds are not detailed in the reviewed literature.

Hydrolysis Under Varying Environmental Conditions

Hydrolysis is a chemical reaction with water that can break down organic molecules. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. Fatty acid diethanolamides contain an ester linkage (if formed via esterification) or an amide linkage (if formed via amidation) and hydroxyl groups. The amide linkage is generally more resistant to hydrolysis compared to an ester linkage. However, hydrolysis of amides can occur, particularly under extreme pH conditions (highly acidic or alkaline) mst.dk. Under typical environmental pH conditions (ranging from approximately 4 to 9), the hydrolysis of the amide bond in fatty acid diethanolamides is expected to be relatively slow europa.eu. Studies on the metabolism of fatty acid diethanolamine (B148213) condensates, such as coconut oil acid diethanolamine condensate and lauramide diethanolamine, indicate that while they are readily metabolized in vivo by hydroxylation of the fatty acid moiety, the amide linkage is resistant to metabolic hydrolysis nih.gov. This suggests that abiotic hydrolysis of the amide bond in this compound under environmental conditions is likely not a primary degradation pathway compared to biotic processes.

Biotic Degradation Mechanisms and Pathways

Biotic degradation, primarily mediated by microorganisms, is generally considered the dominant process for the breakdown of surfactants and fatty acid derivatives in the environment.

Aerobic Biodegradation in Soil and Water Matrices

Fatty acid diethanolamides, including structurally similar compounds like Oleamide DEA and Lauramide DEA, are generally reported to be readily biodegradable under aerobic conditions in both soil and water matrices europa.eusantos.comontosight.aiatamanchemicals.comeuropa.eueuropa.eusantos.com. Ready biodegradability tests, such as those outlined in OECD guidelines (e.g., OECD 301, OECD 310), assess the potential for complete mineralization of a substance by microorganisms in the presence of oxygen within a specified timeframe. Studies on Oleamide DEA have shown significant degradation (70-86%) in OECD 301 tests within 14 to 28 days, indicating it is readily biodegradable santos.com. Cocamide DEA, another fatty acid diethanolamide, has also been reported as inherently or readily biodegradable, with studies showing over 50% degradation in modified closed bottle tests and over 70% degradation in OECD 301D tests within 28 days santos.com. The biodegradation of fatty acid diethanolamides under aerobic conditions is expected to involve the enzymatic breakdown of both the fatty acid chain through beta-oxidation and the diethanolamine moiety europa.eu. Microorganisms capable of degrading fatty acids and ethanolamines are widely distributed in soil and aquatic environments europa.eunih.gov.

Data on the aerobic biodegradation of similar fatty acid diethanolamides:

CompoundTest Method% Degradation (Timeframe)ResultSource
Oleamide DEAOECD 301 D70% (28 days)Readily biodegradable santos.com
Oleamide DEAOECD 301 B79% (14 days), 86% (28 days)Readily biodegradable santos.com
Cocamide DEAModified Closed Bottle51.8% (28 days)Inherently biodegradable santos.com
Cocamide DEAOECD 301D84% (28 days, 2 mg/L)Readily biodegradable santos.com
Cocamide DEAOECD 301D71% (28 days, 5 mg/L)Readily biodegradable santos.com

This information suggests that this compound is likely to undergo significant aerobic biodegradation in the environment, leading to its breakdown into simpler compounds, including carbon dioxide and water.

Anaerobic Transformation in Aquatic Sediments

Anaerobic transformation occurs in environments where oxygen is absent, such as in deeper aquatic sediments nanotrun.com. While aerobic biodegradation is generally the primary degradation pathway for fatty acid diethanolamides, their fate under anaerobic conditions is also relevant for assessing their persistence in certain environmental compartments. The OECD 308 guideline describes laboratory test methods to assess aerobic and anaerobic transformation in aquatic sediment systems mst.dknanotrun.compcc.eu. While specific anaerobic biodegradation data for this compound is not available, studies on the anaerobic degradation of other organic compounds and surfactants provide some context. Some surfactants and fatty acid derivatives can undergo anaerobic degradation, albeit often at slower rates compared to aerobic conditions oup.comresearchgate.net. For example, anaerobic biodegradation of diethanolamine by nitrate-reducing bacteria has been observed nih.gov. The anaerobic degradation of fatty amines can involve C-N cleavage and further oxidation of the resulting alkanals to fatty acids, which can then enter beta-oxidation pathways oup.com. The extent and rate of anaerobic transformation of this compound would depend on the specific microbial communities present and the prevailing environmental conditions in the anaerobic sediment.

Environmental Distribution and Mobility

The environmental distribution and mobility of a chemical are influenced by its physical and chemical properties, as well as the characteristics of the environmental compartments (soil, water, sediment, air). Properties such as water solubility, vapor pressure, and the tendency to sorb to soil and sediment are key factors.

Based on the inferred properties of this compound from similar fatty acid diethanolamides like Oleamide DEA, it is expected to have low water solubility and a moderate to high potential to sorb to sediments and soil santos.comnih.gov. This is consistent with its structure, which contains a long hydrophobic fatty acid chain and a more hydrophilic diethanolamine head. The estimated organic carbon-normalized distribution coefficient (Koc) for Oleamide DEA is reported as 1,717 L/kg santos.com. A high Koc value suggests that the compound will preferentially partition to organic matter in soil and sediment rather than remaining in the water phase.

Table: Predicted Environmental Distribution Behavior based on Similar Compounds

PropertyInferred Characteristic for this compoundBasis (Similar Compound)Source
Water SolubilityLowOleamide DEA santos.com
Sorption to Soil and SedimentModerate to HighOleamide DEA santos.comnih.gov
Estimated Koc~1717 L/kgOleamide DEA santos.com

Due to its likely moderate to high sorption potential, this compound, if released into the environment, would be expected to primarily accumulate in soil and sediment compartments rather than remaining dissolved in water. This would limit its mobility in the aquatic environment and potentially reduce its leaching potential through soil. However, the actual distribution and mobility would be subject to site-specific environmental conditions, such as soil type, organic carbon content, and water flow.

Sorption and Desorption Behavior in Soil and Sediment

Sorption and desorption processes play a significant role in the environmental fate of organic compounds, influencing their mobility, bioavailability, and potential for degradation. These processes describe the partitioning of a substance between the solid phase (soil or sediment) and the aqueous phase (water). Factors such as the organic carbon content of the soil or sediment, clay content, pH, and the chemical properties of the compound itself (e.g., water solubility, polarity) affect the extent of sorption.

While specific data for the sorption and desorption behavior of this compound in soil and sediment are limited in the available literature, insights can be drawn from studies on structurally similar fatty acid diethanolamides, such as Oleamide DEA. Oleamide DEA, derived predominantly from oleic acid which is a major component of olive oil fatty acids, is considered a relevant proxy for understanding the behavior of this compound. vulcanchem.comguidechem.com

Research indicates that Oleamide DEA has a moderate potential to sorb to sediments and soil. vulcanchem.com This is supported by an estimated organic carbon-water (B12546825) partitioning coefficient (Koc) value of 1,717 L/kg for Oleamide DEA. vulcanchem.com A moderate Koc value suggests that the compound is likely to partition significantly from the water phase onto organic matter present in soil and sediment. This partitioning can reduce the concentration of the compound in the dissolved phase, potentially limiting its mobility in groundwater and surface water.

However, it is important to note that the sorption behavior can vary depending on the specific fatty acid chain length and degree of unsaturation within the diethanolamide structure. For instance, one report suggests that the major constituent of cocamide DEA (lauramide DEA), which is derived from shorter chain fatty acids than those in olive oil, has a low tendency to bind to soil or sediment. alfa-chemistry.com This highlights the potential variability in sorption behavior within the class of fatty acid diethanolamides based on their specific composition. Given that this compound is derived from olive oil fatty acids, which are rich in oleic acid, the sorption characteristics of Oleamide DEA are likely more representative.

Leaching and Runoff Potential in Different Environmental Settings

The potential for a chemical to leach through soil into groundwater or to be transported via surface runoff into surface waters is directly influenced by its water solubility and sorption behavior. Compounds that are highly soluble in water and have low sorption to soil are more prone to leaching. Conversely, compounds with low water solubility and high sorption are less likely to leach but may be transported via runoff, particularly if associated with eroded soil particles. wikipedia.orgsaapedia.org

Based on the inferred properties of this compound, drawing from the characteristics of Oleamide DEA, it is expected to have low water solubility and moderate sorption to soil organic matter. vulcanchem.comatamanchemicals.com These properties suggest that this compound may have a relatively low potential for leaching into groundwater compared to more water-soluble and less sorptive compounds. The moderate sorption to soil would tend to retain the compound in the upper soil layers.

However, the potential for runoff is dependent on various factors including rainfall intensity, soil type, topography, and land management practices. If this compound is applied to surfaces or soils, particularly in areas prone to erosion, it could be transported into surface waters via runoff, adsorbed to soil particles. wikipedia.org While general principles of leaching and runoff are well-understood, specific studies quantifying the leaching and runoff potential of this compound or closely related fatty acid diethanolamides in different environmental settings were not identified in the available information.

Identification and Characterization of Environmental Transformation Products

Organic compounds released into the environment can undergo various transformation processes, both biotic (e.g., biodegradation by microorganisms) and abiotic (e.g., hydrolysis, photolysis), leading to the formation of transformation products. These products may have different environmental behaviors and toxicological properties compared to the parent compound. nih.govnih.gov

For fatty acid diethanolamides like this compound, a primary transformation pathway is expected to be the hydrolysis of the amide linkage, potentially yielding diethanolamine and the corresponding fatty acids. atamanchemicals.com Diethanolamine is a water-soluble organic compound that can undergo further biodegradation in the environment. saapedia.org The fatty acids released would likely be subject to microbial degradation through processes like beta-oxidation.

Studies on the metabolism of related diethanolamides, such as lauramide diethanolamine, have shown that while the compound is readily metabolized, the amide linkage can be resistant to hydrolysis in some biological systems. However, in the broader environment, particularly under conditions favorable for microbial activity, biodegradation is considered a significant transformation process for fatty acid diethanolamides. vulcanchem.comguidechem.comnih.gov Oleamide DEA, for instance, has been demonstrated to be readily biodegradable in standard tests. vulcanchem.com

While the potential transformation products from hydrolysis (diethanolamine and fatty acids) can be inferred, the specific environmental transformation pathways, rates of transformation, and the complete suite of transformation products formed from this compound in various environmental matrices (e.g., soil, water, sediment) are not extensively detailed in the readily available scientific literature. The characterization of environmental transformation products often requires targeted analytical studies using techniques such as mass spectrometry.

Further research would be needed to fully elucidate the environmental transformation pathways of this compound and to identify and characterize all relevant transformation products, as their environmental behavior and potential effects could differ from those of the parent compound.

Industrial Chemical Applications and Advanced Materials Science Research

Role of Olivamide DEA in Industrial Emulsification Systems

This compound functions as an effective emulsifying agent in various industrial systems, particularly as a water-in-oil emulsifier. atamanchemicals.comatamanchemicals.com Its ability to stabilize mixtures of immiscible liquids is crucial in numerous industrial processes and product formulations.

Applications in Pigment and Mineral Clay Dispersion

This compound is utilized as a dispersant for pigments and mineral clays. atamanchemicals.comatamanchemicals.com This property is essential in industries such as paints, coatings, and ceramics, where uniform dispersion of solid particles within a liquid medium is required to achieve desired product quality and performance.

Formulation of Emulsions for Metalworking and Hydraulic Fluids

This compound serves as an emulsifier in the formulation of metalworking fluids and hydraulic fluids. atamanchemicals.comatamanchemicals.com It contributes to the stability of aqueous emulsions used in metal cutting and as non-corrosive working fluids. atamanchemicals.comenaspol.euatamankimya.com It also enhances the scourability and rinsability of water-free oils and hydraulic fluids. atamanchemicals.comenaspol.euatamankimya.com The use of emulsifiers is critical in metalworking fluids to stabilize oil-in-water emulsions, which are common in these applications. google.comgoogle.com These emulsions provide lubrication, cooling, and corrosion inhibition during metal processing operations. google.comgoogle.com

Application in Surface Chemistry and Anti-Corrosion Technologies

In surface chemistry, this compound exhibits good surface active properties. atamanchemicals.com It is also employed as an anticorrosive agent in industrial degreasing and cleaning agents, such as engine cleaners. atamanchemicals.comenaspol.euatamankimya.com Its anticorrosive properties are also leveraged in coatings and the oil industry. atamanchemicals.comenaspol.eu Surface treatments and coatings play a significant role in enhancing the anti-corrosion properties of materials. mdpi.commdpi.com

Advanced Materials Synthesis Incorporating this compound

This compound can be incorporated into the synthesis of advanced materials, particularly in the development of polymeric materials and resins, and can play a role as a crosslinker or building block in foam production, such as polyurethane foams. google.comgoogle.comgoogleapis.comcir-safety.org Advanced materials synthesis often involves the precise control of chemical reactions and the use of various additives to achieve desired material properties. innovationnewsnetwork.comnih.govbam.dejhu.edu

Development of Polymeric Materials and Resins

As a fatty acid derivative of diethanolamine (B148213), this compound belongs to the family of alkanolamides, which are utilized in various industrial applications, including polymer materials. atamanchemicals.comvulcanchem.com While specific detailed research findings on this compound's direct role in the development of polymeric materials and resins are limited in the provided sources, related fatty acid diethanolamides are used as antistatic agents in polymer materials. atamanchemicals.com The synthesis of polymeric materials and resins involves the polymerization of monomers, often with the inclusion of various additives to modify properties. otsukac.co.jpmichelin.commitsuifinechemicals.com

Functionalization of Industrial Surfaces and Coatings

Fatty acid diethanolamides, including the likely composition of this compound, are utilized in industrial coatings and surface treatments due to their surfactant properties. These properties enable them to influence the behavior of formulations on surfaces and enhance the performance of the coatings themselves.

Key functional roles in this area include:

Emulsification and Dispersion: Compounds like Oleamide DEA are effective emulsifiers and dispersants, useful for incorporating pigments and other solid particles into liquid coating formulations. This ensures uniform distribution and stability of the coating mixture. atamankimya.comatamanchemicals.com Oleamide DEA is described as an excellent pigment dispersant. atamankimya.comatamanchemicals.com

Antistatic Properties: The antistatic characteristics of these compounds can be beneficial in coatings by preventing the buildup of static electricity on treated surfaces. atamankimya.comatamanchemicals.comenaspol.euspecialchem.comnanotrun.comchempri.com

Anticorrosive Properties: Fatty acid diethanolamides can contribute to the anticorrosive performance of industrial coatings, helping to protect metal surfaces from rust and degradation. atamankimya.comatamanchemicals.comenaspol.eunanotrun.compcc.eu Oleamide DEA can be used in combination with other corrosion inhibitors to improve their dispersion on oil and metal surfaces. atamankimya.com

Wetting and Lubrication: They can act as wetting agents, improving the spread and adhesion of coatings on various substrates. atamanchemicals.comnanotrun.com Additionally, they may provide lubricating properties within the coating formulation or to the final surface. atamankimya.comatamanchemicals.comnanotrun.com

The application of these properties is seen in the inclusion of similar diethanolamides in paint and coating formulations. atamankimya.comatamanchemicals.comenaspol.eunanotrun.comchempri.compcc.eu

Applications in Oil and Gas Production Chemistry and Treatment Processes

In the oil and gas industry, surfactants like this compound and its close relative Oleamide DEA play roles in various stages, from extraction to processing. Their ability to interact with both oil and water phases is particularly valuable in this sector.

Relevant applications include:

Emulsification and Dispersion: Fatty acid diethanolamides function as emulsifiers and dispersants in oil field applications. atamankimya.comatamanchemicals.comnanotrun.com They are effective as water-in-oil emulsifiers and can emulsify various hydrocarbon solvents and oil additives. atamankimya.comatamanchemicals.com This is crucial in managing emulsions that form during crude oil production, which typically consists of a mixture of oil, gas, and water. vink-chemicals.commerusoilandgas.com

Handling of Hydrocarbon Systems: Their properties facilitate applications involving hydrocarbon solvents and oil additives. atamankimya.comatamanchemicals.com They can be used in formulations designed for oil-based blends, microemulsions, and nanoemulsions, potentially for improving fuel combustion efficiency. wikipedia.org

Anti-friction and Rust Dispersion: Compounds like Oleamide DEA are noted for their use as anti-friction agents and as dispersants for rust in applications such as boiler cleaning. atamankimya.comatamanchemicals.comnanotrun.com

Metalworking Fluids: Similar diethanolamides are components in metalworking fluids, where they provide lubrication, rust inhibition, and anti-wear properties. nanotrun.compcc.euatamanchemicals.com These fluids are used in processes related to the fabrication and treatment of metal components used in the oil and gas infrastructure.

Distinction from Diethanolamine (DEA) in Gas Treatment: It is important to distinguish this compound from Diethanolamine (DEA) itself. While DEA is a reactant in the synthesis of fatty acid diethanolamides like this compound specialchem.com, DEA is also widely used directly in the oil and gas industry for gas sweetening processes to remove acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from natural gas and refinery streams. enaspol.euspecialchem.comnanotrun.comchempri.comvulcanchem.comthegoodscentscompany.comnih.govdow.com this compound's role in the oil and gas sector is primarily related to its surfactant properties in handling hydrocarbons and surfaces, rather than the direct absorption of acid gases like DEA.

Theoretical and Computational Chemistry of Olivamide Dea

Molecular Structure and Conformation Studies

The molecular structure and preferred conformations of Olivamide DEA's components, such as oleic acid diethanolamide, play a crucial role in determining their physical and chemical properties, including their surfactant behavior and ability to form aggregates or interact with other molecules. Computational methods provide the means to explore these structural aspects in detail.

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio approaches, are fundamental for investigating the electronic structure, molecular geometry, and energetic properties of molecules openaccessjournals.comdergipark.org.trnih.govu-tokyo.ac.jpmdpi.com. These methods solve the Schrödinger equation for a molecular system, providing detailed information about the distribution of electrons and the forces between atoms.

For components of this compound like oleic acid diethanolamide, DFT and ab initio calculations can be used to:

Optimize the molecular geometry to find the lowest energy structure (equilibrium conformation).

Calculate various electronic properties, such as partial charges, dipole moments, and frontier molecular orbitals (HOMO and LUMO energies), which are indicative of reactivity and intermolecular interactions dergipark.org.tr.

Determine vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., infrared and Raman spectroscopy) for validation.

Explore different possible conformers by calculating their relative energies and the energy barriers between them.

While direct examples of DFT or ab initio studies specifically on this compound were not prominently found in the search results, these methods are routinely applied to molecules of similar size and complexity, particularly fatty acids and their derivatives, to understand their fundamental electronic and structural characteristics u-tokyo.ac.jppurdue.edu. The accuracy of these calculations depends on the chosen level of theory and basis set, with ab initio methods generally offering higher accuracy but at a greater computational cost compared to DFT u-tokyo.ac.jp.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems glycoforum.gr.jpfortunejournals.commdpi.com. By applying classical mechanics to a system of atoms and molecules, MD simulations can track the movement of each particle over time, providing insights into conformational dynamics, flexibility, and interactions with the surrounding environment (e.g., water or other molecules).

For this compound components, MD simulations can be employed to:

Investigate the conformational landscape and flexibility of the fatty acid chain and the diethanolamide head group in various environments (e.g., in solution or at an interface).

Analyze intermolecular interactions with solvent molecules or other components in a mixture, such as hydrogen bonding and hydrophobic interactions nih.govdigitellinc.com.

Simulate the behavior of multiple this compound molecules to understand aggregation, micelle formation, or adsorption at surfaces.

MD simulations have been widely applied to study the conformational behavior and interactions of surfactants and lipids, which share structural similarities with the components of this compound nih.gov. These simulations can reveal preferred orientations, the extent of hydration of the head group, and the dynamic nature of the hydrophobic tail, all of which are crucial for understanding the macroscopic properties of this compound in different applications. The choice of force field, which describes the potential energy of the system based on atomic positions, is critical for the accuracy of MD simulations.

Reaction Pathway Prediction and Energy Landscape Analysis for this compound Synthesis and Degradation

Computational methods are valuable for studying chemical reactions, including the synthesis and degradation pathways of organic compounds. For this compound, this involves analyzing the reaction between fatty acids (primarily oleic acid) and diethanolamine (B148213) to form the amide linkage, as well as potential degradation routes.

Computational techniques, often based on DFT or ab initio methods, can be used to:

Identify possible reaction intermediates and transition states along a reaction pathway.

Calculate the energy barriers for each step of the reaction, which helps determine the reaction rate and the most favorable pathway.

Construct a complete energy landscape for the reaction, illustrating the relative stability of reactants, products, intermediates, and transition states.

The synthesis of fatty acid diethanolamides involves the reaction of a fatty acid with diethanolamine, typically under elevated temperatures and sometimes with a catalyst atamanchemicals.comatamanchemicals.com. Computational chemistry can provide a detailed understanding of the reaction mechanism at a molecular level, including the role of any catalyst present. Similarly, computational methods can be used to investigate potential degradation pathways, such as hydrolysis of the amide bond, which can occur under certain conditions. Predicting the energy barriers for these processes can help assess the stability of this compound in different environments. While specific studies on this compound synthesis or degradation pathways were not found, the methodology is well-established for similar amide formation and hydrolysis reactions nih.govmdpi.com.

Computational Modeling of Intermolecular Interactions and Self-Assembly in Non-Biological Systems

The performance of this compound as a surfactant and emulsifier is directly related to its ability to interact with other molecules and to self-assemble into ordered structures like micelles or liquid crystalline phases in non-biological systems. Computational modeling is a powerful tool for investigating these intermolecular interactions and self-assembly processes.

Computational methods applicable here include:

Molecular Dynamics Simulations: As mentioned earlier, MD simulations can directly simulate the behavior of multiple this compound molecules in a solvent to observe the formation of aggregates and study their structure and dynamics glycoforum.gr.jpfortunejournals.com.

Monte Carlo Simulations: These simulations use random sampling to explore the possible configurations of a system and are particularly useful for studying equilibrium properties of complex fluids and mixtures, including phase behavior and self-assembly doe.gov.

Coarse-Grained Modeling: For larger systems or longer timescales, coarse-grained models can be used, where groups of atoms are represented by single beads. This reduces the computational cost significantly, allowing for the simulation of larger aggregates and more complex self-assembly processes.

Quantum Chemical Calculations: While computationally expensive for large systems, quantum mechanics can provide accurate interaction energies between pairs or small clusters of molecules, helping to parameterize force fields used in MD and Monte Carlo simulations purdue.educhemrxiv.org.

The amphiphilic structure of this compound components drives their self-assembly in polar and nonpolar solvents atamanchemicals.comwikipedia.org. Computational modeling can help elucidate the forces responsible for these processes, such as hydrophobic interactions between the fatty acid tails and hydrogen bonding or electrostatic interactions involving the diethanolamide head groups. Understanding how molecular structure influences self-assembly is crucial for designing and optimizing formulations containing this compound for various industrial applications, such as in cleaning agents, coatings, and oil recovery vulcanchem.comenaspol.eu.

Prediction of this compound Behavior in Material Systems through Simulation

This compound and similar fatty acid diethanolamides are used in various material systems, including lubricants, coatings, and as components in the oil and rubber industries vulcanchem.comenaspol.eu. Predicting the behavior of this compound within these complex material matrices is essential for optimizing their performance and developing new materials.

Computational simulations can be used to model the interactions and behavior of this compound components in material systems by:

Simulating interfaces: Modeling the interaction of this compound molecules at the interface between different phases, such as oil-water interfaces or solid surfaces, which is relevant for their function as emulsifiers and wetting agents vulcanchem.com.

Predicting adsorption behavior: Using simulations to study how this compound molecules adsorb onto various surfaces, which is important in applications like lubrication and coatings.

Modeling bulk material properties: Incorporating this compound into simulations of bulk materials (e.g., polymers or oils) to predict its effect on properties such as viscosity, stability, and interfacial tension.

Using multi-scale modeling: Combining different computational techniques that operate at different length and timescales (e.g., quantum mechanics for bond interactions, molecular dynamics for molecular motion, and continuum mechanics for macroscopic properties) to get a comprehensive understanding of the material system navy.milschrodinger.comdierk-raabe.comfau.de.

Regulatory Science and Chemical Compliance Frameworks Relevant to Olivamide Dea

Chemical Inventory Listings and Substance Registrations (e.g., REACH Framework)

Chemical inventories and substance registration processes are fundamental components of chemical regulation globally. These systems require manufacturers and importers to notify authorities about the substances they place on the market and, for certain quantities, to provide data on their properties and potential hazards.

Diethanolamine (B148213) (DEA), a key reactant in the synthesis of Olivamide DEA, is listed in several chemical databases and inventories. It is identified by the PubChem CID 8113, CAS number 111-42-2, and EC Number 203-868-0. nih.govwikipedia.orgfishersci.pteuropa.eu These identifiers are crucial for tracking the substance within regulatory frameworks such as the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation and the U.S. Toxic Substance Control Act (TSCA). europa.euepa.gov

Under REACH, substances manufactured or imported into the EU in quantities of one tonne or more per year are generally subject to registration, with the data requirements increasing with higher tonnage bands. ecomundo.eueurofins.com Registration dossiers must detail the substance's hazardous properties, classification and labelling, and information on how to use it safely. europa.eu While a safety data sheet for Diethanolamine mentions it is not subject to REACH registration for quantities below 1 tonne per year in that specific context, the requirement would apply at higher volumes. carlroth.com

Olive oil itself, from which the fatty acid component of this compound is derived, is also listed in chemical inventories with identifiers such as EC Number 232-277-0 and CAS number 8001-25-0, and is included in ECHA's substance information and C&L Inventory. europa.eu

The inclusion of this compound and its constituents in these inventories facilitates regulatory oversight and the dissemination of information regarding their properties and safe handling.

Precursor Chemical Controls and Diversion Prevention Policies (related to Diethanolamine)

Diethanolamine (DEA) is recognized as a precursor chemical, meaning it can be used in the illicit production of controlled substances. colormatrix.comavient.com Regulatory frameworks, such as the Precursor Control Regulations (PCR) in Canada and legislation under the Controlled Drugs and Substances Act (CDSA), are in place to prevent the diversion of such chemicals from legitimate commerce to illegal activities. justice.gc.cagazette.gc.cajustice.gc.ca

These regulations impose controls on the production, packaging, sale, provision, importation, and exportation of listed precursor chemicals. gazette.gc.ca Licensed or registered dealers handling these substances are typically required to adhere to specific record-keeping, security, and reporting requirements. gazette.gc.ca Threshold quantities may be specified for certain precursors, triggering stricter controls when exceeded. justice.gc.cajustice.gc.ca

However, Diethanolamine is not consistently listed as a controlled precursor in all regulatory contexts or lists, such as the DEA List I and DEA List II Chemicals (Precursor Chemicals) in certain safety data sheets. colormatrix.comavient.com This may depend on the specific jurisdiction's focus and the concentration or form of DEA in a product.

While policies for preventing the diversion of controlled substances in healthcare settings exist, focusing on accountability, security, monitoring, and reporting, these primarily target controlled drugs rather than industrial chemicals like DEA, unless DEA is specifically scheduled as a controlled precursor in that region's drug control legislation. bd.comwolterskluwer.comnj.govcoverys.comahia.org The regulatory focus concerning Diethanolamine as a precursor chemical is primarily on preventing its use in the illicit synthesis of other substances.

Environmental Regulatory Assessment Methodologies and Guidelines (e.g., OECD)

Environmental regulatory assessment methodologies and guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), provide standardized approaches for evaluating the potential environmental impacts of chemicals. These assessments are crucial for understanding the fate and behavior of substances in the environment and their potential toxicity to ecosystems.

Environmental Risk Assessments (ERA) are a key part of the regulatory process for chemical substances, including components of products like this compound. europa.eu These assessments often require data on a substance's environmental fate (e.g., degradation, persistence, bioaccumulation) and ecotoxicity (e.g., toxicity to aquatic organisms, terrestrial organisms). eurofins.com

The OECD develops and promotes a range of test guidelines and guidance documents for assessing the environmental properties of chemicals. europa.euoecd.orgnih.gov These include guidelines for aquatic toxicity testing, even for substances that are considered "difficult test chemicals" due to their physical-chemical properties, such as low water solubility. europa.euoecd.org The OECD guidance provides recommendations on aspects like exposure systems, stock and test solution preparation, and reporting of results to ensure the validity of the tests. oecd.org

Studies conducted to fulfill regulatory data requirements, including environmental fate and toxicity studies, are often expected to follow OECD guidelines and principles of Good Laboratory Practice (GLP). europa.eueuropa.eu

Best Available Techniques (BAT) and Industrial Waste Management Considerations

Best Available Techniques (BAT) represent the most effective and advanced stage in the development of activities and their methods of operation, indicating the practical suitability of particular techniques for providing the basis for emission limit values and other permit conditions designed to prevent and, where that is not practicable, to reduce emissions and the impact on the environment as a whole. BAT principles are relevant to industrial processes, including the production of chemicals like this compound and the management of waste generated in related industries.

The olive oil industry, which provides the fatty acid component for this compound, generates significant amounts of waste, including olive mill wastewater and solid olive pomace. encyclopedia.pubolive-ltd.com.aumdpi.comsymsites.eumdpi.com Managing these wastes poses environmental challenges due to their high organic load and potential phytotoxicity. encyclopedia.pubolive-ltd.com.ausymsites.eu

Various waste management techniques are employed in the olive oil industry, including bioremediation, thermal processes (such as incineration and pyrolysis), evaporation, membrane processes, digestion (for biogas production), and coagulation/flocculation. olive-ltd.com.autandfonline.com The selection and implementation of these techniques are guided by the need to minimize environmental impact and, ideally, to recover valuable resources. Bioremediation is considered an environmentally friendly approach, although it may require longer treatment times. tandfonline.com Biogas production through anaerobic digestion is another promising method for valorizing olive oil waste. tandfonline.com

While BAT reference documents (BREFs) exist for various industrial sectors, such as the management of waste from extractive industries and large combustion plants, these documents outline techniques applicable to those specific activities. europa.eueuropa.eunuclearinst.com The core principle of BAT—employing the most effective and advanced techniques to prevent and reduce environmental impact—is applicable to the chemical industry and the management of waste streams containing or related to this compound. nuclearinst.com The development and application of BAT in the chemical manufacturing process and associated waste treatment would aim to optimize resource efficiency and minimize emissions to air, water, and soil. Innovative approaches, such as Industrial-Urban Symbiosis, are being explored in the olive oil sector to transform waste into resources, aligning with the principles behind BAT and circular economy concepts. symsites.eu

Chemical Identifiers

Compound NamePubChem CIDCAS NumberEC Number
Diethanolamine8113111-42-2203-868-0
This compoundNot available in search resultsNot specified in search resultsNot specified in search results
Olive oilNot applicable (mixture)8001-25-0232-277-0
Oleamide DEA537172893-83-4Not specified in search results

Emerging Research Directions and Future Perspectives on Olivamide Dea

Exploration of Novel Functional Materials Utilizing Olivamide DEA Scaffolds

The surfactant nature of this compound suggests potential for its use in developing novel functional materials. Surfactants can influence the properties of materials by affecting interfaces and enabling the formation of structured assemblies. Research could investigate the use of this compound as a building block or additive in the creation of new materials with tailored properties. While the search results discuss the development of scaffolds from bio-based natural materials for tissue engineering and emulsion templating for tunable mechanical properties imdea.orgnih.govresearchgate.netmdpi.comnih.gov, and mention this compound in the context of cosmetic compositions and hair straightening formulations google.comgoogleapis.comgoogle.com.pgepo.orggoogleapis.comgoogle.com, there is no direct information on research specifically utilizing this compound scaffolds for novel functional materials outside of its traditional applications. Future research could explore its potential in areas such as drug delivery systems, nanomaterials synthesis, or the creation ofgels or films with specific functionalities, leveraging its amphiphilic structure.

Advanced Mechanistic Insights into Complex Industrial and Environmental Processes

Understanding the detailed mechanisms by which this compound functions in industrial applications and its fate in the environment is crucial for optimizing its use and assessing its environmental impact mdpi.comnih.govnih.gov. While this compound is mentioned in the context of its function as a foam booster and viscosity increasing agent in cosmetics epdf.pubcir-safety.orgvulcanchem.com, and the potential for diethanolamides to be converted to diethanolamine (B148213) by amidases in human skin is noted cir-safety.org, detailed mechanistic studies on this compound itself in complex systems are not prominent in the provided results. Future research could employ advanced analytical techniques and spectroscopic methods to elucidate its interactions with other components in formulations, its behavior at interfaces, and its degradation pathways in various environmental matrices. This could include studying its role in emulsion stabilization, foam generation and stabilization, and its potential for biodegradation. Research into the environmental fate of similar compounds suggests the importance of understanding transformation products and their potential toxicity nih.gov.

Integration of Computational and Experimental Methodologies for Predictive Research

The integration of computational and experimental methodologies offers powerful tools for accelerating the understanding and prediction of chemical behavior nih.govcopernicus.orgcopernicus.orgresearchgate.net. For this compound, computational studies, such as molecular dynamics simulations and quantum chemistry calculations, could provide insights into its molecular interactions, self-assembly behavior, and reactivity. These computational predictions could then guide experimental design, for example, in the development of new formulations or the study of degradation pathways. The search results highlight the application of computational methods like Data Envelopment Analysis (DEA) for predictive research in various fields, including financial failure prediction and hydrology mdpi.comcopernicus.orgcopernicus.orgresearchgate.netresearchgate.net. While these examples pertain to a different application of "DEA" (Data Envelopment Analysis) and not Diethanolamine, the principle of integrating computational and experimental approaches for predictive modeling is highly relevant to chemical research. Applying such integrated methodologies to this compound could help predict its performance in new applications, its stability under different conditions, and its environmental persistence, thereby reducing the need for extensive experimental screening nih.govcopernicus.orgcopernicus.org.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.